molecular formula C16H22BN3O2 B13891838 1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole

1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole

Cat. No.: B13891838
M. Wt: 299.2 g/mol
InChI Key: ZRZXKTCZUWXMGJ-UHFFFAOYSA-N
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Description

1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring, a phenyl group, and a dioxaborolane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole involves several steps. One common method includes the reaction of 1-ethyl-1H-1,2,4-triazole with 3-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole include:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C16H22BN3O2

Molecular Weight

299.2 g/mol

IUPAC Name

1-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C16H22BN3O2/c1-6-20-11-18-14(19-20)12-8-7-9-13(10-12)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3

InChI Key

ZRZXKTCZUWXMGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=N3)CC

Origin of Product

United States

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